molecular formula C16H13N3O3S B2736711 N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzohydrazide CAS No. 851988-63-1

N'-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzohydrazide

Cat. No.: B2736711
CAS No.: 851988-63-1
M. Wt: 327.36
InChI Key: HXNFCTJDBFLZSH-UHFFFAOYSA-N
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Description

N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is part of the heterocyclic compound family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide typically involves multiple steps starting from readily available starting materialsThe final step involves the coupling of the benzohydrazide group to the benzothiazole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process would involve optimization of the laboratory-scale synthesis to achieve higher yields and purity, along with the implementation of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide include:

Uniqueness

The uniqueness of N’-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(10-4-2-1-3-5-10)18-19-16-17-11-8-12-13(9-14(11)23-16)22-7-6-21-12/h1-5,8-9H,6-7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFCTJDBFLZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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